molecular formula C205H339N59O63S B612370 Corticorelin Ovine Triflutate CAS No. 79804-71-0

Corticorelin Ovine Triflutate

Cat. No.: B612370
CAS No.: 79804-71-0
M. Wt: 4670 g/mol
InChI Key: QEEJLLNYQOBRRM-KSHGRFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corticorelin Ovine is a synthetic analogue of ovine (sheep) corticotropin-releasing hormone (CRH), a peptide consisting of 41 amino acids that acts as a potent and specific stimulator of the hypothalamic-pituitary-adrenal (HPA) axis . As a research tool, its primary application is in the study and diagnostic investigation of HPA axis disorders, particularly for differentiating the source of ACTH-dependent Cushing's syndrome in clinical research settings . Its mechanism of action involves binding to CRH receptors in the anterior pituitary gland, which stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) . The subsequent rise in ACTH then prompts the adrenal cortex to produce and release cortisol, allowing researchers to assess the functional integrity of the entire HPA axis . The plasma concentrations of ACTH and cortisol are measured before and after administration, with peak ACTH levels typically occurring within 15 to 60 minutes . For research purposes, a single intravenous dose of 1 mcg/kg is recommended, as higher doses are associated with an increased incidence of adverse effects without enhancing the research value . Reconstitution with 0.9% sodium chloride injection is standard to achieve a concentration of 50 mcg/mL . Researchers should note that the effects of Corticorelin Ovine can be blunted by recent or concurrent administration of corticosteroids (e.g., dexamethasone), which may interfere with test results . It is also critical to avoid the use of heparin to maintain intravenous patency, as this combination has been associated with severe hypotensive reactions . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJLLNYQOBRRM-KSHGRFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H339N59O63S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229925
Record name Corticorelin ovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4670 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79804-71-0, 121249-14-7
Record name Corticorelin ovine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticorelin ovine triflutate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Corticorelin ovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Research Origins of Corticotropin Releasing Hormone Crh and Ovine Crh

Discovery and Initial Characterization of Corticotropin-Releasing Hormone

The concept of a hypothalamic factor that controls the pituitary gland's release of adrenocorticotropic hormone (ACTH) was first proposed in the mid-20th century. acnp.org Initial evidence for the existence of this "corticotropin-releasing factor" (CRF), as it was then called, emerged in 1955 through the independent work of Roger Guillemin and his colleagues, and Saffran and Schally. acnp.orgmnhn.fr However, the chemical identity of this crucial hormone remained elusive for over two decades. acnp.org The challenge lay in isolating this substance from the hypothalamus, a small and complex area of the brain.

The relentless pursuit by researchers, including the highly competitive efforts of Andrew Schally and Roger Guillemin, was foundational to the field of neuroendocrinology. cambridge.orgacademie-sciences.fr Their work, which involved processing vast quantities of hypothalamic tissue from sheep and pigs, ultimately led to the discovery of several hypothalamic hormones, earning them a Nobel Prize. academie-sciences.frwikipedia.org While the initial target was CRH, its complex nature meant it was one of the last of the classic hypothalamic releasing hormones to be fully characterized. cambridge.orgacademie-sciences.fr

Isolation and Primary Structure Elucidation of Ovine Corticotropin-Releasing Hormone

The breakthrough in identifying CRH came in 1981 when Wylie Vale and his team at the Salk Institute successfully isolated and characterized a 41-amino acid peptide from ovine (sheep) hypothalamic extracts. cambridge.orgnih.govdntb.gov.ua This peptide demonstrated high potency in stimulating the secretion of both ACTH and β-endorphin from pituitary cells. nih.govdntb.gov.ua The research group, which included Joachim Spiess, Catherine Rivier, and Jean Rivier, determined the complete amino acid sequence of this ovine CRH (oCRH). nih.govdntb.gov.uacapes.gov.br

The primary structure of ovine CRH was determined through sequence analysis of the 41-residue polypeptide. capes.gov.br This was a significant achievement, considering the minuscule amounts of purified hormone available from the hypothalamic tissue. academie-sciences.fr The elucidated sequence of ovine CRH is: H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2. capes.gov.brnih.gov Subsequent research revealed that human CRH is also a 41-amino acid peptide and shares a high degree of similarity with the ovine form, differing by only seven amino acids. wikipedia.orgoup.com

Table 1: Key Milestones in the Discovery of Corticotropin-Releasing Hormone

Year Milestone Key Researchers Significance
1955 Initial evidence for the existence of a corticotropin-releasing factor (CRF). acnp.orgmnhn.fr Roger Guillemin, Saffran & Schally Postulated the hypothalamic control of ACTH release.
1981 Isolation and characterization of ovine CRH (oCRH). cambridge.orgnih.govdntb.gov.ua Wylie Vale, Joachim Spiess, Catherine Rivier, Jean Rivier First identification of the chemical structure of a CRH.
1981 Elucidation of the 41-amino acid sequence of ovine CRH. capes.gov.br Wylie Vale's research group Paved the way for the synthesis of the hormone for research.
Post-1981 Characterization of human CRH. wikipedia.orgoup.com Various researchers Confirmed the conserved nature of CRH across species.

Development and Early Research Applications of Synthetic Ovine CRH (Corticorelin Ovine)

Following the determination of its amino acid sequence, scientists were able to synthesize ovine CRH, a compound known as Corticorelin Ovine . drugbank.compatsnap.com This synthetic version provided a crucial tool for researchers to investigate the physiology and pathophysiology of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. patsnap.compatsnap.com

Early research applications of Corticorelin Ovine focused on its potent and specific ability to stimulate the release of ACTH and consequently cortisol. nih.gov This made it an invaluable diagnostic agent. drugbank.compatsnap.compatsnap.com One of its primary uses was in the differential diagnosis of ACTH-dependent Cushing's syndrome. drugbank.compatsnap.comrxlist.com The Corticorelin Ovine stimulation test helps distinguish between a pituitary source of excess ACTH (Cushing's disease) and ectopic ACTH production by tumors elsewhere in the body. patsnap.comrxlist.com In patients with Cushing's disease, administration of Corticorelin Ovine typically leads to an exaggerated ACTH and cortisol response, whereas this response is usually blunted or absent in patients with ectopic ACTH syndrome. patsnap.comrxlist.com

Furthermore, synthetic ovine CRH became instrumental in studying the HPA axis in various conditions, including adrenal insufficiency and mood disorders. nih.gov Researchers used it to assess the responsiveness of the pituitary and adrenal glands, providing insights into the regulation of the stress response in both healthy individuals and in various disease states. patsnap.comnih.govcapes.gov.br

Table 2: Early Research Applications of Corticorelin Ovine

Application Area Research Focus Key Findings
Diagnostic Tool Differential diagnosis of ACTH-dependent Cushing's syndrome. drugbank.compatsnap.comrxlist.com Corticorelin Ovine stimulation test helps differentiate between pituitary and ectopic sources of ACTH. patsnap.comrxlist.com
HPA Axis Research Understanding the regulation of the stress response. patsnap.compatsnap.com Characterized the dose-response relationship of ACTH and cortisol to CRH stimulation. nih.gov
Physiological Studies Investigating the effects of CRH in healthy individuals and in various disorders. nih.govcapes.gov.br Established the safety and efficacy of Corticorelin Ovine for stimulating the pituitary-adrenal axis. nih.govcapes.gov.br

Molecular and Cellular Pharmacology of Corticorelin Ovine in Research Models

Corticotropin-Releasing Hormone Receptor (CRH-R) Interactions

Corticorelin ovine exerts its biological effects by binding to and activating two principal subtypes of G-protein coupled receptors (GPCRs): the corticotropin-releasing hormone receptor 1 (CRH-R1) and the corticotropin-releasing hormone receptor 2 (CRH-R2). nih.govnih.gov These receptors, which belong to the class B1 group of the GPCR superfamily, share approximately 70% amino acid sequence homology but exhibit distinct pharmacological profiles and tissue distribution. nih.govnih.gov

CRH-R1 Binding Kinetics and Affinity Studies

The CRH-R1 is a 415-446 amino acid polypeptide that has been identified in a wide range of vertebrate species. nih.gov It is prominently expressed in the central nervous system, including the cortex, cerebellum, hippocampus, and anterior pituitary. nih.govguidetopharmacology.org Binding studies have demonstrated that corticorelin ovine binds to the mammalian CRH-R1 with high affinity. guidetopharmacology.org In competition binding studies using radiolabeled ligands, both human CRH and ovine CRH have been shown to bind to CRH-R1 with similar high affinity, with IC50 values in the range of 1-1.6 nM. nih.gov

Functional studies in cell lines expressing CRH-R1 have confirmed this high-affinity interaction. Ovine CRH, along with human CRH and other related peptides like urocortin 1, effectively binds to the CRH-R1 and initiates downstream signaling. guidetopharmacology.org The potency of ovine CRH at the human CRH-R1 has been reported with a pEC50 value between 9.0 and 9.5. guidetopharmacology.org

CRH-R2 Binding Kinetics and Affinity Studies

The CRH-R2 exists in several isoforms due to alternative splicing, with CRHR2α, CRHR2β, and CRHR2γ being the most studied. irjournal.org While CRH-R1 has a high affinity for CRH, CRH-R2 generally shows a higher affinity for other members of the CRH peptide family, such as urocortins. irjournal.orgmdpi.com Corticorelin ovine exhibits a lower affinity for CRH-R2 compared to CRH-R1. nih.gov

Competition binding assays have demonstrated a clear distinction in the binding profiles of the two receptor subtypes. For the CRH-R2 receptor, the rank order of potency for various CRF-related peptides is generally urocortin ≥ sauvagine (B13155) > rat/human CRF > ovine CRF. oup.com Specifically, the affinity of ovine CRH for CRH-R2 is significantly lower than that of other ligands like urocortin 1, urocortin 2, and urocortin 3. guidetopharmacology.orgguidetopharmacology.org

Differential Receptor Selectivity and Activation Profiles of Corticorelin Ovine

Corticorelin ovine is considered a selective agonist for the CRH-R1. guidetopharmacology.org While it can bind to and activate CRH-R2, its potency is considerably lower at this receptor subtype. oup.comnih.gov Studies have reported that ovine CRH is approximately 8-fold more selective for CRH-R1 over CRH-R2. nih.gov This selectivity is in contrast to ligands like urocortin 1, which binds with high affinity to both CRH-R1 and CRH-R2, and urocortin 2 and 3, which are highly selective for CRH-R2. guidetopharmacology.orgguidetopharmacology.org

The activation profile of corticorelin ovine reflects its receptor selectivity. At the CRH-R1, ovine CRH is a potent agonist, effectively stimulating intracellular signaling pathways. guidetopharmacology.orgoup.com In contrast, at the CRH-R2, its ability to stimulate a response is diminished, consistent with its lower binding affinity. oup.com

Interactive Data Table: Corticorelin Ovine Receptor Binding and Potency

LigandReceptorBinding Affinity (IC50/Ki)Functional Potency (pEC50)Reference
Corticorelin OvineCRH-R1~1-1.6 nM (IC50)9.0-9.5 nih.govguidetopharmacology.org
Corticorelin OvineCRH-R2Lower affinity than for CRH-R17.0-7.5 oup.comguidetopharmacology.org
Human CRHCRH-R1~1-1.6 nM (IC50)9.0-9.5 nih.govguidetopharmacology.org
Urocortin 1CRH-R1High Affinity9.2-10 guidetopharmacology.orgguidetopharmacology.org
Urocortin 1CRH-R2High Affinity9.2-10 guidetopharmacology.org

Intracellular Signal Transduction Mechanisms

The binding of corticorelin ovine to its receptors, primarily CRH-R1, initiates a cascade of intracellular events that ultimately lead to the cellular response. These mechanisms are centered around the activation of G-proteins and the modulation of second messenger systems.

G-Protein Coupled Receptor (GPCR) Activation Pathways

Both CRH-R1 and CRH-R2 are G-protein coupled receptors. nih.govagriculturejournals.cz Upon agonist binding, the receptor undergoes a conformational change that allows it to interact with and activate heterotrimeric G-proteins. drugbank.comnih.gov The primary signaling pathway for CRH receptors involves coupling to the Gs alpha subunit (Gαs). scielo.br Activation of Gαs leads to the stimulation of adenylyl cyclase. scielo.br However, there is evidence that CRH receptors can also couple to other G-proteins, suggesting a more complex and "promiscuous" signaling potential. scielo.br

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

The activation of adenylyl cyclase by the Gαs subunit results in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comscielo.br This increase in intracellular cAMP levels is a hallmark of CRH receptor activation. oup.comuniprot.org The elevated cAMP then acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA). nih.gov The cAMP-PKA signaling pathway is a crucial mediator of the physiological effects of corticorelin ovine, including the stimulation of ACTH synthesis and release. nih.govjneurosci.org Studies have shown that the administration of ovine CRH leads to a rapid and significant increase in intracellular cAMP accumulation in pituitary cells. jneurosci.org

Protein Kinase A (PKA) and Downstream Effector Activation

The principal signaling pathway activated by corticorelin ovine is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. scielo.brnih.gov Upon binding of corticorelin ovine to CRHR1, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). scielo.brchemicalbook.com The subsequent increase in intracellular cAMP levels leads to the activation of PKA. scielo.brnih.gov

Activated PKA then phosphorylates a variety of downstream cytosolic and nuclear target proteins. scielo.br A key nuclear target is the transcription factor cAMP response element-binding protein (CREB). scielo.brnih.gov Phosphorylation of CREB enhances its transcriptional activity, leading to increased expression of the pro-opiomelanocortin (POMC) gene. scielo.brnih.gov The POMC gene product is the precursor protein for ACTH and other related peptides like β-endorphin. nih.govscielo.br In research models, activation of the cAMP/PKA pathway by CRF has been shown to induce the expression of Nur77 and Nurr1 messenger RNAs (mRNAs), which are also involved in the transcriptional activation of the POMC gene. scielo.brscielo.br

The table below summarizes key downstream effectors of PKA activation by corticorelin ovine in research models.

Downstream EffectorCellular LocationFunction
CREB NucleusTranscription factor that, upon phosphorylation, increases the expression of the POMC gene. scielo.brnih.gov
Nur77/Nurr1 NucleusOrphan nuclear receptors whose expression is induced by the cAMP pathway and contribute to POMC gene transcription. scielo.brscielo.br

Other Signaling Cascades (e.g., Phospholipase C/IP3, MAPK) in Research Contexts

While the PKA pathway is primary, corticorelin ovine, through CRF receptors, can also engage other signaling cascades. Evidence suggests that CRF receptors can couple to Gq/11 proteins, leading to the activation of the phospholipase C (PLC) pathway. nih.govijcrt.org Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ijcrt.org IP3 triggers the release of calcium from intracellular stores, and DAG, in conjunction with calcium, activates protein kinase C (PKC). scielo.brijcrt.org

Furthermore, corticorelin ovine has been shown to activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway. scielo.brmdpi.com This activation can be both cAMP-dependent and independent. scielo.br The MAPK/ERK pathway can also contribute to the transcriptional regulation of the POMC gene and other target genes by phosphorylating various transcription factors. scielo.brscielo.br

The following table outlines the other signaling cascades activated by corticorelin ovine in research settings.

Signaling CascadeKey MediatorsDownstream Effects
Phospholipase C (PLC) Gq/11, PLC, IP3, DAG, PKC, Ca2+Mobilization of intracellular calcium, activation of PKC, which can lead to the phosphorylation of various cellular proteins. scielo.brnih.govijcrt.org
Mitogen-Activated Protein Kinase (MAPK) ERK, p38 MAPKRegulation of gene transcription, including the POMC gene, and mediation of various physiological functions. scielo.brscielo.brmdpi.com

Structure-Activity Relationship (SAR) Studies of Corticorelin Ovine Analogs

Structure-activity relationship (SAR) studies on corticorelin ovine and its analogs have been crucial in understanding the molecular determinants of its biological activity. Corticorelin ovine itself is a 41-amino acid peptide. nih.gov Research has focused on creating synthetic analogs to identify the regions of the peptide essential for receptor binding and activation. ijcrt.org For instance, certain analogs have been developed for diagnostic purposes, highlighting the importance of specific amino acid sequences for potent and selective activity at CRF receptors. ijcrt.org These studies involve systematically modifying the peptide sequence and observing the effects on receptor affinity and the ability to stimulate ACTH secretion. The development of corticorelin ovine triflutate, a synthetic form, underscores the clinical relevance of these SAR studies. drugbank.comontosight.ai

Receptor Desensitization and Downregulation Mechanisms in Research Cell Systems

Prolonged or continuous exposure of corticotrophs to corticorelin ovine can lead to a phenomenon known as desensitization, where the cell's responsiveness to the hormone is diminished. nih.gov This is a protective mechanism to prevent overstimulation. Research in ovine anterior pituitary cells has indicated that this desensitization involves multiple processes. nih.gov

One key mechanism is receptor phosphorylation, which can uncouple the receptor from its G-protein. nih.gov This rapid desensitization is a common feature of GPCRs. Following phosphorylation, the receptor may be internalized from the cell surface, a process that can be followed by dephosphorylation and recycling back to the membrane (resensitization) or degradation (downregulation). nih.gov Studies have shown that continuous infusion of corticorelin can desensitize the corticotroph. nih.gov Furthermore, long-term treatment with CRF can lead to a reduction in the number of CRF receptors, contributing to the desensitized state. nih.gov This downregulation of receptor number is a more long-term adaptive response to sustained agonist exposure.

The table below details the mechanisms of receptor desensitization and downregulation.

MechanismDescription
Receptor Phosphorylation Rapid process, often mediated by G protein-coupled receptor kinases (GRKs), that uncouples the receptor from its G-protein, leading to a quick decline in signaling. nih.gov
Receptor Internalization The movement of receptors from the plasma membrane into the cell's interior, which removes them from further stimulation by the ligand. nih.gov
Receptor Downregulation A long-term process involving a decrease in the total number of receptors available in the cell, often due to increased degradation of internalized receptors. nih.gov

Neuroendocrine and Neurobiological Investigations Using Corticorelin Ovine in Preclinical Models

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation Studies

Corticorelin ovine is a key agent for investigating the HPA axis, the body's central stress response system. patsnap.comoup.com The HPA axis involves a cascade initiated by the hypothalamus, which secretes CRH in response to stress. patsnap.com This hormone then acts on the anterior pituitary gland, triggering the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce and secrete glucocorticoids like cortisol. patsnap.commdpi.com In preclinical models, administration of corticorelin ovine allows for a controlled activation of this pathway, enabling detailed study of its components and regulatory dynamics. patsnap.comnih.gov

Corticorelin ovine directly stimulates the corticotroph cells of the anterior pituitary to secrete ACTH. patsnap.comdrugbank.com This action is mediated through binding to high-affinity, low-capacity CRH type 1 receptors (CRHR1) on the surface of these cells. oup.comoup.com The binding event activates G-protein-coupled signaling pathways, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). oup.com This cascade stimulates both the transcription of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH, and the release of stored ACTH into circulation. oup.comscielo.br

Studies in various animal models have characterized this response. In cultured ovine anterior pituitary cells, corticorelin ovine induces a rapid release of ACTH. bioscientifica.com However, prolonged exposure can lead to desensitization, where the ACTH response diminishes over time. bioscientifica.com Research in fetal sheep has shown that the pituitary's responsiveness to CRH changes with gestational age, with a greater ACTH secretory response observed in less mature fetuses. oup.com In chickens, while CRH is a known stimulator of ACTH, a related peptide, CRH2, shows a lower potency in inducing ACTH secretion, suggesting differential regulation within the CRH family. frontiersin.org Furthermore, neuropeptides like arginine vasopressin (AVP) can act synergistically with CRH to potentiate ACTH release, highlighting a complex interplay of factors controlling pituitary function. mdpi.comoup.com

Animal ModelExperimental ConditionKey Finding on ACTH SecretionReference
Ovine (Cultured Pituitary Cells)Perifusion with Corticorelin OvineRapid desensitization of the ACTH response occurs with continuous exposure. bioscientifica.com
Ovine (Fetal)In vivo and in vitro studiesPituitary responsiveness to CRH is greater before 130 days of gestation compared to late gestation. oup.com
Chicken (Cultured Pituitary Cells)Treatment with CRH vs. CRH2CRH is more potent than CRH2 in stimulating ACTH secretion, which is mediated by CRHR1. frontiersin.org
Rodent (CRH Knockout Mice)Adrenalectomy followed by CRH administrationCRH is essential for the increased secretion of ACTH that normally follows the loss of glucocorticoid feedback. nih.gov

The surge in plasma ACTH concentration following corticorelin ovine administration travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids. patsnap.commdpi.com In sheep, the primary glucocorticoid released is cortisol. mdpi.com ACTH binds to its receptors on adrenal cells, initiating a cascade that leads to the conversion of cholesterol into steroid hormones. mdpi.com

Preclinical studies utilize this mechanism to assess adrenal function. In a study involving fetal sheep, a corticorelin ovine challenge test was used to evaluate the cortisol-producing capacity of the adrenal glands. oup.com The results demonstrated that fetuses exposed to intrauterine inflammation (via endotoxin) had a significantly higher cortisol response to the CRH challenge compared to control animals, indicating an enhanced adrenal sensitivity or capacity. oup.com This suggests that corticorelin ovine can be used to unmask alterations in adrenal function resulting from prior physiological insults. The administration of corticorelin ovine to normal animal subjects results in a rapid and sustained increase in plasma ACTH, followed by a nearly parallel rise in plasma cortisol levels, which typically peak 30 to 60 minutes after administration. drugbank.com

Plasma Cortisol Response to CRH Challenge in Fetal Sheep
GroupExperimental ConditionOutcome of CRH ChallengeReference
ControlCRH challenge test at ~95 days gestation.Baseline cortisol response observed. oup.com
Endotoxin (B1171834)Intra-amniotic endotoxin injection followed by CRH challenge test.Cortisol levels were significantly higher compared to the control group after CRH challenge. oup.com

The HPA axis is regulated by a negative feedback loop where elevated levels of glucocorticoids, such as cortisol, inhibit the production and release of CRH from the hypothalamus and ACTH from the pituitary. patsnap.comscielo.br Preclinical investigations using corticorelin ovine are instrumental in elucidating these feedback mechanisms.

Studies in fetal sheep have shown that a continuous infusion of cortisol leads to a significant decrease in CRH R1 receptor mRNA and protein levels in the pituitary. oup.com This downregulation of receptors reduces the pituitary's sensitivity to CRH, thereby constituting a key molecular mechanism for negative feedback. oup.com In another experimental design, blocking cortisol synthesis with metyrapone (B1676538) in human subjects led to an exaggerated ACTH response to an oCRH challenge, demonstrating the powerful restraining effect of normal glucocorticoid feedback. nih.gov When hydrocortisone (B1673445) was infused along with oCRH in these subjects, the later phase of the ACTH response was markedly attenuated, directly illustrating the inhibitory action of glucocorticoids at the pituitary level. nih.gov Research using CRH knockout mice has further clarified these relationships, showing that in the absence of CRH, the pituitary fails to increase ACTH secretion even after adrenalectomy (the removal of the source of negative feedback), indicating that CRH is essential for the pituitary to respond to the loss of glucocorticoid inhibition. nih.gov

Adrenal Corticosteroid Synthesis and Release Modulation in Research Animals.

Central Nervous System (CNS) Actions and Neurocircuitry Research

Beyond its role in the HPA axis, CRH, and by extension its investigational analog corticorelin ovine, functions as a key neuromodulator within the central nervous system. patsnap.combioscientifica.com CRH and its receptors are widely distributed throughout the brain, including in the limbic system, cortex, and brainstem, where they are involved in integrating behavioral and autonomic responses to stress. patsnap.combioscientifica.comnih.gov

Corticorelin ovine is used to study how the CRH system interacts with major neurotransmitter systems implicated in mood, arousal, and reward. Research has shown significant crosstalk between CRH and monoaminergic systems. mdpi.com CRH receptor immunoreactivity has been identified in dopaminergic, noradrenergic, and serotonergic neurons in the brains of mice. nih.gov

Dopamine (B1211576): The CRH system has a modulatory effect on dopamine circuits, particularly in regions like the ventral tegmental area and prefrontal cortex. bioscientifica.com Studies in mice suggest that CRHR1 activation influences dopamine release, and that CRHR1 can physically interact with dopamine D1 receptors, providing a molecular basis for their concerted action. bioscientifica.com

Noradrenaline: CRH can directly activate noradrenergic neurons in the locus coeruleus, a key brain region involved in arousal and the "fight or flight" response. academie-sciences.fr

Serotonin (B10506): The CRH system is also linked to serotonin pathways. nih.gov In vitro studies have shown that CRH enhances serotonin signaling, an effect that requires the endocytosis and recycling of CRHR1, leading to an increased surface expression of the serotonin 5-HT2 receptor. bioscientifica.com

These interactions demonstrate that CRH activation can fine-tune the activity of critical neurotransmitter systems, thereby coordinating complex behavioral responses to stress. bioscientifica.comnih.gov

By activating central CRH pathways, corticorelin ovine can be used to model and study the physiological and behavioral consequences of stress. patsnap.comnih.gov The activation of CRH, particularly via CRHR1, is strongly associated with the initiation of anxiety-like behaviors and the "fight or flight" response in animal models. scielo.br

In rodent studies, central administration of CRH induces behaviors analogous to anxiety and fear. scielo.br Genetic manipulations that result in the overexpression of CRH are associated with increased anxiety-like behaviors and neuroendocrine profiles resembling major depression, including elevated corticosterone (B1669441) levels and adrenal hypertrophy. researchgate.net Conversely, animals with deleted or blocked CRHR1 receptors often display reduced anxiety and a blunted HPA axis response to stress. scielo.br For example, administration of a CRHR1 antagonist in a rat social defeat model was shown to shift the animals' coping strategy from a passive to a more active style. scielo.br These findings establish the CRH system as a critical substrate for stress-related behaviors and highlight its importance as a focus of research into the pathophysiology of anxiety and depressive disorders. patsnap.comnih.gov

Gene Expression Alterations in Brain Regions of Research Animals

The administration of corticorelin ovine and the study of its endogenous counterpart, ovine corticotropin-releasing hormone (oCRH), have been shown to induce significant and region-specific alterations in gene expression within the brains of research animals. These changes are fundamental to understanding the molecular underpinnings of stress responses and neuroplasticity.

In the developing ovine brain, the regulation of CRF messenger RNA (mRNA) and peptide levels is a dynamic process that varies across different regions. acnp.org Studies have demonstrated that hypothalamic CRF mRNA levels increase significantly in late-gestation fetuses. acnp.org Specifically, there is a notable increase in CRF mRNA derived from alternative polyadenylation sites in the hypothalamus of near-term fetuses. acnp.org The frontal cortex also exhibits heightened CRF mRNA expression at earlier stages of fetal development. acnp.org Concurrently, CRF peptide concentrations show a marked increase in the hypothalamus, frontal cortex, and the hippocampal-amygdala complex as the fetus approaches term. acnp.org These findings underscore the differential and region-specific regulation of CRF gene expression and peptide synthesis during brain development. acnp.org

Furthermore, research in rodent models has revealed that stress, a condition mimicked by the administration of CRH, can elevate CRH gene regulation in the thalamus, suggesting its role in processing stress-related information. wikidoc.org Chronic stress models in mice have shown that while the initial response may involve modest changes in gene expression in corticotrophs, more significant and persistent alterations occur after the stress period, affecting the transcriptional landscape for weeks to months. scielo.br In models of scrapie-infected sheep, significant changes in the expression of Toll-like receptor (TLR) genes, such as the upregulation of TLR4, have been observed in various brain regions, correlating with the severity of neuropathology. nih.gov

Single-cell transcriptomic analyses of developing mouse cortical and hippocampal neuronal cultures have highlighted the dynamic nature of gene expression during network establishment and maturation. researchgate.net These studies provide a high-resolution view of how different cell populations program their transcriptomes, offering insights into the genetic underpinnings of neuronal development and its potential dysregulation in neurological disorders. researchgate.net

The following table summarizes key findings on gene expression alterations in different brain regions of research animals in response to CRH or related stressors.

Brain RegionAnimal ModelKey Gene Expression AlterationsReference
HypothalamusOvine FetusIncreased CRF mRNA and peptide levels near term. acnp.org acnp.org
Frontal CortexOvine FetusHigher CRF mRNA at 128-138 days gestation; increased peptide levels near term. acnp.org acnp.org
Hippocampal-Amygdala ComplexOvine FetusIncreased CRF peptide concentrations near term. acnp.org acnp.org
ThalamusRatElevated CRH mRNA following acute restraint stress. wikidoc.org wikidoc.org
Various (Thalamus, Hippocampus, etc.)Sheep (Scrapie-infected)Upregulation of TLR4 gene expression. nih.gov nih.gov
Pituitary CorticotrophsMouseModest changes during chronic stress, with significant and persistent alterations post-stress. scielo.br scielo.br

Neuronal Excitability and Synaptic Plasticity Studies

Corticorelin ovine and its endogenous counterparts are potent modulators of neuronal excitability and synaptic plasticity, processes that are fundamental to learning, memory, and the adaptation to stress. mdpi.com Preclinical studies have extensively investigated these effects in various brain regions.

In the hippocampus, a brain region critical for learning and memory, CRF has been shown to potentiate synaptic plasticity. mdpi.com Short-term stress or direct administration of CRF can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.com This positive effect on hippocampal function is supported by findings that CRF administration into the brain can improve performance on hippocampus-dependent learning tasks. mdpi.com CRF is also known to induce spontaneous action potentials and shorten after-hyperpolarization in hippocampal neurons, which facilitates signal propagation.

The amygdala, a key area for processing emotions like fear and anxiety, is another major site of CRF-mediated synaptic plasticity. Activation of CRF receptors in the basolateral amygdala (BLA) increases the excitability of its neurons. Repeated activation of these receptors can lead to long-lasting changes in both behavior and cellular function, including a reduction in GABA-A receptor-mediated inhibition. This suggests a mechanism by which stress, through CRF, can induce enduring changes in amygdalar circuits that may contribute to stress-related disorders.

Studies have also examined the impact of early-life experiences on CRF neurons in the paraventricular nucleus (PVN) of the hypothalamus. Research indicates that early-life experiences can lead to structural neuroplasticity, specifically a reduction in the number and function of excitatory glutamatergic synapses onto CRF neurons, while GABAergic synapses remain largely unchanged. mdpi.com

CRF's role as a neuromodulator extends to other brain regions as well, where it generally enhances excitatory transmission and synaptic efficacy. For instance, in the cerebellum, CRF signaling is crucial for modulating the neuronal activity and plasticity of Purkinje cells. It can bidirectionally regulate the strength of excitatory inputs to these cells and can also induce long-term potentiation at inhibitory synapses.

The table below provides a summary of the effects of corticorelin ovine on neuronal excitability and synaptic plasticity in different brain regions.

Brain RegionEffect on Neuronal Excitability/Synaptic PlasticityResearch FindingsReference
HippocampusPotentiation of Synaptic PlasticityFacilitates Long-Term Potentiation (LTP); improves performance in learning tasks. mdpi.com mdpi.com
Amygdala (Basolateral)Increased Neuronal ExcitabilityIncreases excitability of neurons; repeated activation leads to long-lasting changes and reduced GABAergic inhibition.
Hypothalamus (PVN)Structural NeuroplasticityEarly-life experience reduces excitatory glutamatergic synapses onto CRF neurons. mdpi.com mdpi.com
CerebellumModulation of Neuronal Activity and PlasticityRegulates strength of excitatory inputs to Purkinje cells and can induce LTP at inhibitory synapses.

Beyond HPA Axis: Exploratory Neurobiological Roles

The influence of corticorelin ovine extends beyond its well-established role in regulating the HPA axis. Preclinical research has begun to explore its involvement in other critical biological processes, including angiogenesis and its interactions with other hormonal systems.

Angiogenesis Modulation in Preclinical Tumor Models

Emerging evidence suggests that the CRH system, including corticorelin ovine, plays a complex and sometimes contradictory role in the process of angiogenesis, the formation of new blood vessels. This has significant implications for tumor growth and inflammatory diseases, which are often dependent on neovascularization.

In some preclinical tumor models, CRH has been shown to promote angiogenesis. For example, in a mouse xenograft model, tumor cells overexpressing CRH exhibited increased angiogenesis and tumor growth, which was attributed to the stimulation of endothelial chemotaxis.

Conversely, other studies indicate an anti-angiogenic role for the CRH system. A synthetic form of CRH, corticorelin acetate (B1210297), demonstrated the ability to significantly delay tumor growth when used as a single agent in preclinical models, an effect thought to be mediated by the inhibition of tumor angiogenesis. Furthermore, when combined with bevacizumab, an anti-VEGF antibody, corticorelin acetate improved therapeutic outcomes. The anti-angiogenic activity of corticorelin acetate has also been confirmed in the corneal micropocket assay, where it produced a substantial inhibition of neovascularization.

The differential effects of the CRH system on angiogenesis may be dependent on the specific CRH receptor subtype involved. For instance, activation of CRHR2 has been linked to anti-angiogenic responses, with CRHR2 deficient mice showing postnatal hypervascularization.

The following table summarizes the findings on the role of corticorelin ovine and the CRH system in angiogenesis in preclinical tumor models.

Preclinical ModelEffect on AngiogenesisKey FindingsReference
Mouse Xenograft Model (Epithelial Tumor Cells)Pro-angiogenicCRH-overexpressing cells increased angiogenesis and tumor growth by stimulating endothelial chemotaxis.
MX-1 Breast CarcinomaAnti-angiogenicCorticorelin acetate as a single agent was active in this model.
Colo-205 Colon CarcinomaCombination TherapyCorticorelin acetate enhanced the therapeutic activity of bevacizumab.
Corneal Micropocket AssayAnti-angiogenicCorticorelin acetate produced a substantial (>70%) inhibition of neovascularization.

Investigation of Interplay with Other Hormonal Systems (e.g., Arginine Vasopressin, Growth Hormone-Releasing Factor) in Research

Corticorelin ovine's actions are not isolated but are part of a complex network of interactions with other hormonal systems. Research has particularly focused on its interplay with arginine vasopressin (AVP) and, to a lesser extent, with growth hormone-releasing factor (GHRF).

The interaction between CRH and AVP is crucial for the regulation of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. In vitro studies using rat anterior pituitary cells have shown that while both synthetic ovine CRF and AVP can independently stimulate ACTH release, their combined application results in an additive or synergistic effect. Pre-incubation of pituitary cells with ovine CRF can enhance the subsequent ACTH release induced by AVP, suggesting that CRF not only stimulates the release but also potentially the synthesis of ACTH. In vivo studies in rats have confirmed this potentiation, where the co-administration of CRF and AVP leads to a marked enhancement of CRF-induced ACTH secretion. This synergistic relationship underscores the complex control of the HPA axis, where AVP plays a co-agonistic role with CRH.

The interaction between corticorelin ovine and GHRF has also been investigated, primarily in the context of anterior pituitary hormone release. Studies in healthy volunteers have examined the effects of administering GHRH in combination with ovine CRH. The results indicated that GHRH did not significantly affect the release of other anterior pituitary hormones when infused with oCRH. However, a separate interaction was noted where GHRH potentiated the TSH-releasing activity of TRH. Centrally, CRH administration has been shown to inhibit the secretion of growth hormone, an effect that appears to be mediated at the hypothalamic level. acnp.org

The table below details the observed interactions between corticorelin ovine and other hormonal systems.

Interacting HormoneAnimal/Human ModelNature of InteractionKey FindingsReference
Arginine Vasopressin (AVP)Rat (in vitro)Synergistic/AdditiveCombined application with ovine CRF enhances ACTH release from pituitary cells.
Arginine Vasopressin (AVP)Rat (in vivo)PotentiationAVP potentiates CRF-induced ACTH secretion.
Growth Hormone-Releasing Factor (GHRF)HumanNo significant interaction on ACTH releaseGHRH did not affect the release of other anterior pituitary hormones when infused with oCRH.
Growth Hormone-Releasing Factor (GHRF)Not SpecifiedInhibitory effect on GH secretionCentral administration of CRF inhibits growth hormone secretion. acnp.org acnp.org

Peripheral System Research and Receptor Distribution with Corticorelin Ovine

Extrapituitary CRH Receptor Expression and Function in Animal Tissues

The biological effects of CRH and related peptides are mediated by two main G protein-coupled receptors: CRH receptor type 1 (CRFR1) and CRH receptor type 2 (CRFR2), which includes splice variants (CRFR2α and CRFR2β). pnas.orgoup.com These receptors are not confined to the pituitary gland but are widely distributed in peripheral tissues of various animal models, where they mediate diverse physiological functions. academie-sciences.fr

In rodents, CRFR1 mRNA has been identified in several peripheral tissues, including the spleen, testes, and ovaries. pnas.orgoup.com The expression of CRFR2 variants shows some species-specific patterns. In rodents, CRFR2β is the predominant variant in peripheral tissues, with significant expression in the heart, skeletal muscle, and skin. pnas.orgoup.com Conversely, the CRFR2α variant is the primary form found in the periphery of humans. oup.com Both CRFR1 and CRFR2 have been located in the gastrointestinal tract and on various immune cells in animals. physiology.orgfrontiersin.org This widespread distribution suggests that the CRH system has a broad range of actions beyond the central stress response. scielo.br

The function of these extrapituitary receptors is diverse. In the gonads, CRFR1 expression points to a role in reproductive processes. In the skin and spleen, these receptors are involved in local inflammatory and immune responses. pnas.orgoup.com The presence of CRH receptors on immune cells like splenocytes, monocyte-macrophages, and T lymphocytes suggests a direct modulatory role in the immune system. frontiersin.org

Table 1: Extrapituitary Distribution of CRH Receptors in Rodent Models

Receptor Type Peripheral Tissue Location Implied Function
CRFR1 Spleen, Testes, Ovary, Skin Immune modulation, Reproduction, Inflammatory response
CRFR2β Heart, Skeletal Muscle, Skin, Gastrointestinal Tract Cardiovascular regulation, Muscle physiology, Inflammatory response, Gut motility

Influence on Immune System Components in Preclinical Studies

The CRH system, which Corticorelin Ovine activates, exerts significant influence over the immune system, often displaying pro-inflammatory effects at peripheral sites. oup.com Preclinical studies in animal models, particularly mice, have been instrumental in uncovering the molecular pathways involved.

Research has shown that CRH can induce the DNA-binding activity of Nuclear Factor-kappa B (NF-κB) in mouse thymocytes. oup.com NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, including various cytokines. oup.comuga.edu The activation of NF-κB by CRH in thymocytes appears to be mediated by both protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. nih.gov This suggests a direct mechanism by which CRH can promote an inflammatory response. oup.com

Furthermore, CRH can stimulate activated microglial cells, which express high levels of CRFR1, to release signaling molecules like cytokines and chemokines. scielo.brscielo.br In turn, cytokines can stimulate the release of CRH, creating a feedback loop that promotes the stress response. scielo.br Studies have also demonstrated that CRH can influence the production of specific interleukins. For example, CRH has been shown to inhibit the secretion of IL-1β from mature neutrophils in mice. frontiersin.org In human monocytic cells, CRH acting via CRHR2 can upregulate the expression of IL-8. nih.gov These findings from preclinical models highlight the complex and multifaceted role of the CRH system in modulating immune and inflammatory processes. oup.comnih.gov

Table 2: Summary of CRH Effects on Immune Components in Preclinical Mouse Studies

Immune Component Effect of CRH Mediating Pathway/Receptor
NF-κB Increased DNA-binding activity in thymocytes PKA and PKC pathways
Cytokines/Chemokines Stimulated release from microglial cells CRFR1
Interleukin-1β (IL-1β) Inhibition of secretion from neutrophils Not specified

Gastrointestinal Function Research in Animal Models

The CRH signaling system plays a significant role in regulating gastrointestinal (GI) function, and these actions have been extensively studied in animal models such as rats and dogs. nih.govnih.gov Peripheral administration of CRH or its analogs can modulate gut motility, secretion, and permeability. nih.govnih.gov

In both rats and dogs, intravenously administered ovine CRH has been shown to inhibit gastric acid secretion. nih.govcapes.gov.br This effect is dose-dependent and does not appear to rely on the pituitary or adrenal glands. nih.gov In addition to secretion, CRH signaling influences GI motility. Peripheral injection of CRH or the related peptide Urocortin 1 has been observed to delay gastric emptying in rodents. physiology.orgnih.gov This inhibition of gastric motility is primarily mediated through the activation of CRFR2. nih.gov

In contrast to its effects on the stomach, the CRH system stimulates colonic motor function. In rodents, peripheral administration of CRH or Urocortin 1 increases colonic transit and can induce defecation. nih.gov This stimulatory effect on the colon is mediated by CRFR1. nih.govjnmjournal.org The activation of CRFR1 on colonic myenteric neurons is a key mechanism for this increased propulsion. nih.gov The system also affects intestinal permeability; studies in rats show that CRH can increase intestinal permeability, an effect that involves mast cell activation. nih.gov

Table 3: Effects of Peripheral CRH System Activation on Gastrointestinal Function in Animal Models

GI Function Animal Model Observed Effect Mediating Receptor
Gastric Acid Secretion Rats, Dogs Inhibition Not specified
Gastric Emptying Rodents Delayed/Inhibited CRFR2
Colonic Transit Rodents Stimulated/Increased CRFR1
Intestinal Permeability Rats Increased CRFR1 (via mast cells)

Cardiovascular System Modulation Studies in Research Animals

Research in various animal models has demonstrated that the CRH system has significant modulatory effects on the cardiovascular system, particularly on blood pressure and vascular tone. jst.go.jpirjournal.org These peripheral cardiovascular actions are generally opposite to the effects seen with central administration.

In rats, the peripheral, intravenous administration of CRH leads to a decrease in mean arterial pressure, indicating a hypotensive effect. jst.go.jpnih.gov This vasodilation is a rapid response and is thought to be a direct effect on the vascular system. nih.gov The primary receptor mediating this peripheral vasodilation is CRHR2. jst.go.jp Studies using CRHR2-deficient mice provide strong evidence for this role; these mice exhibit elevated basal mean arterial and diastolic pressure compared to wild-type mice, suggesting that CRHR2 is critical for maintaining normal blood pressure. irjournal.orgkoreamed.org

The mechanisms underlying this vasodilation are believed to involve the release of nitric oxide (NO) from the endothelium, which activates the guanylyl cyclase signaling pathway. irjournal.orgkoreamed.org An alternative, endothelium-independent pathway may involve the activation of cAMP-dependent protein kinase A. irjournal.orgkoreamed.org In addition to blood pressure changes, CRH administration in rats can also lead to an increased heart rate, which may be a compensatory response to the vasodilation. nih.gov Urocortin 2, a specific CRHR2 ligand, has been shown to have positive chronotropic (heart rate) and inotropic (contractility) effects in mice through CRHR2 activation. jst.go.jp

Table 4: Cardiovascular Modulation by Peripheral CRH System in Animal Models

Cardiovascular Parameter Animal Model Observed Effect Mediating Receptor/Mechanism
Mean Arterial Pressure Rats, Mice Decrease (Hypotension) CRFR2
Vascular Tone Rats Vasodilation CRHR2, likely via Nitric Oxide (NO)
Heart Rate Rats Increase Compensatory response
Cardiac Contractility Mice Increase (with Urocortin 2) CRHR2

Methodological Frameworks and Research Applications of Corticorelin Ovine

Corticorelin Ovine as a Pharmacological Probe in vivo and in vitro

Corticorelin ovine is extensively used as a pharmacological probe to assess the functionality of the HPA axis in both living organisms (in vivo) and in controlled laboratory settings (in vitro). patsnap.comnih.gov In vivo, its administration helps to differentiate between various causes of ACTH-dependent hypercortisolism, such as Cushing's disease (pituitary origin) and ectopic ACTH syndrome. nih.govdrugbank.com In patients with Cushing's disease, corticorelin typically induces an increase in plasma ACTH and cortisol levels, whereas in those with ectopic ACTH syndrome, there is often little to no response. nih.govdrugbank.com

In vitro studies often utilize cultured pituitary cells to examine the direct effects of corticorelin on ACTH release. nih.govnih.gov These assays allow researchers to investigate the cellular and molecular mechanisms underlying pituitary responsiveness to CRH and to screen for substances that may modulate this response. nih.govnih.gov The potency of corticorelin ovine in stimulating ACTH secretion has been shown to be statistically equivalent to other homologous peptides like sauvagine (B13155) and urotensin I in both in vitro and in vivo models. nih.gov

Development and Validation of Assays for CRH System Activity

The reliable measurement of CRH system activity is fundamental to understanding its role in health and disease. Corticorelin ovine has been instrumental in the development and validation of various assays for this purpose.

In Vitro Pituitary Cell Assays for ACTH Release

A sensitive and straightforward in vitro assay for corticotropin-releasing substances involves the use of cultured anterior pituitary cells. nih.gov In this system, graded doses of substances like hypothalamic extract or corticorelin ovine are added to the cultured cells, and the amount of ACTH released into the medium is measured. nih.gov Research has shown a linear log-dose relationship between the amount of releasing factor and ACTH secretion. nih.gov

Studies using cultured pituitary cells from fetal and young lambs have demonstrated that these cells release immunoreactive ACTH in response to stimulation by corticorelin ovine. nih.gov For instance, in the presence of corticorelin ovine, a significant increase in ACTH secretion over basal levels was observed at all fetal stages studied. nih.gov The maximal response was noted to decrease as gestation progressed. nih.gov These types of assays are crucial for understanding the developmental and regulatory aspects of pituitary function.

Stage of Gestation (days)Maximal ACTH Response (ng ACTH/10^5 corticotrophs/3h)
637.89 +/- 1.19
1153.49 +/- 0.88
Data derived from in vitro studies on fetal lamb pituitary cells.

Measurement of Plasma Hormones (ACTH, Cortisol) in Animal Models

In animal models, the administration of corticorelin ovine is a standard method to provoke and measure the HPA axis response by quantifying plasma levels of ACTH and cortisol. patsnap.comnih.gov This technique is essential for studying the effects of various physiological and pathological conditions on stress response systems. patsnap.com For example, studies have used this method to investigate the HPA axis in chronic hemodialysis patients, where a blunted ACTH response to corticorelin was observed despite elevated basal cortisol levels. researchgate.net

The response to corticorelin can be influenced by various factors. For instance, pretreatment with dexamethasone (B1670325) can inhibit or blunt the plasma ACTH response to corticorelin injection. medscape.com

ConditionBasal ACTHACTH Response to Corticorelin OvineBasal CortisolCortisol Response to Corticorelin Ovine
Normal Subjects NormalRapid and sustained increaseNormalNear parallel increase
Cushing's Disease HighIncreasedHighIncreased
Ectopic ACTH Syndrome Very HighLittle to no responseHighLittle to no response
This table summarizes typical responses to corticorelin ovine stimulation tests in different conditions. fda.govnih.gov

Advanced Neurobiological Techniques Utilized with Corticorelin Ovine

The study of the CRH system has been greatly advanced by the use of sophisticated neurobiological techniques in conjunction with corticorelin ovine.

In Situ Hybridization and Immunohistochemistry for Receptor Mapping

In situ hybridization is a powerful technique used to locate and quantify mRNA expression within specific cells and tissues. This method has been employed to map the distribution of cells expressing the CRH receptor mRNA in the brain and pituitary. researchgate.net For example, research has shown widespread expression of the CRH receptor in various cortical regions, providing anatomical evidence for the diverse roles of CRH in the central nervous system. researchgate.net

Immunohistochemistry, which uses antibodies to detect specific proteins in tissue sections, has been used to visualize the co-expression of CRH and proopiomelanocortin (POMC) in human skin. nih.gov These studies suggest a local stress response system within the skin, where CRH and POMC peptides are produced and regulated. nih.gov The combination of in situ hybridization and immunohistochemistry allows for a detailed analysis of both gene expression and protein localization, providing a comprehensive view of the CRH system. nih.govnih.gov

Electrophysiological Recordings in Animal Brain Slices or In Vivo

Corticorelin ovine, the ovine form of corticotropin-releasing hormone (CRH), is a critical tool in neuroscience research for understanding the complex roles of CRH in brain function. Electrophysiological techniques, both in brain slices (in vitro) and in living animals (in vivo), are pivotal in elucidating the effects of this neuropeptide on neuronal activity. nih.govnih.gov These methods allow for direct measurement of changes in neuronal excitability, synaptic transmission, and network activity following the application of corticorelin ovine.

In vitro studies often utilize acute brain slice preparations, which maintain the local synaptic circuitry of specific brain regions. nih.gov This preparation allows for controlled application of corticorelin ovine and detailed analysis of its effects on individual neurons or small neuronal populations. For example, whole-cell patch-clamp recordings in hippocampal slices have revealed that CRH can depolarize neurons and increase their spontaneous firing rate. oup.com Research in dorsal raphe nucleus (DRN) brain slices has shown that ovine CRF (oCRF) can enhance GABAergic synaptic activity, leading to an inhibition of serotonin (B10506) (5-HT) neurons. researchgate.netresearchgate.net Specifically, oCRF was found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) and the amplitude of evoked inhibitory postsynaptic currents (eIPSCs) in 5-HT neurons. researchgate.netresearchgate.net These effects are often mediated by specific CRH receptor subtypes, which can be identified using selective antagonists. researchgate.net

In vivo electrophysiological recordings offer the advantage of studying neuronal activity in the context of an intact, functioning brain. In anesthetized or freely moving animals, microelectrodes can be used to record the firing of single neurons or local field potentials in response to systemic or local administration of corticorelin ovine. frontiersin.org In vivo studies have demonstrated that corticorelin ovine can modulate the firing rate of neurons in various brain regions, including the hippocampus, locus coeruleus, and cerebellum. frontiersin.orgnih.govjneurosci.org For instance, in vivo recordings in mice have shown that CRF dose-dependently increases the simple spike firing rate of cerebellar Purkinje cells. frontiersin.org This effect was found to be mediated by both CRF1 and CRF2 receptors and involved an increase in presynaptic glutamate (B1630785) release. frontiersin.org Similarly, in vivo microinfusions of oCRF into the ventral hippocampus have been shown to result in neural excitation. nih.gov

The combination of in vitro and in vivo electrophysiological approaches provides a comprehensive understanding of how corticorelin ovine, and by extension endogenous CRH, influences neuronal function at both the cellular and systems levels. These studies are crucial for linking the molecular actions of CRH to its well-established roles in stress responses, anxiety, and learning and memory. nih.gov

Interactive Table: Effects of Ovine Corticorelin on Neuronal Activity in Electrophysiological Studies

Brain RegionPreparationRecording TypeKey Finding with Ovine Corticorelin (oCRF)Receptor ImplicationReference
Dorsal Raphe Nucleus (DRN)Brain SliceWhole-cell patch clampIncreased inward current in 5-HT and non-5-HT neurons. researchgate.netCRF-R1 and CRF-R2 researchgate.net researchgate.net
Dorsal Raphe Nucleus (DRN)Brain SliceWhole-cell patch clampIncreased frequency of mIPSCs and amplitude of eIPSCs in 5-HT neurons. researchgate.netCRF-R1 researchgate.net researchgate.netresearchgate.net
Cerebellum (Purkinje Cells)In VivoCell-attached recordingDose-dependent increase in simple spike firing rate. frontiersin.orgCRF-R1 and CRF-R2 frontiersin.org frontiersin.org
Hippocampus (CA1 & CA3)Brain Slice-Increased excitability and spontaneous discharge frequency. oup.com- oup.com
Locus CoeruleusIn Vivo-Increased firing rate. jneurosci.org- jneurosci.org
Ventral HippocampusIn Vivo-Neural excitation. nih.gov- nih.gov

In Silico Modeling and Virtual Screening Applications (e.g., Protein Binding Predictions)

In silico modeling and virtual screening have become indispensable tools in modern drug discovery and for understanding the molecular interactions of peptides like corticorelin ovine. These computational approaches are used to predict the binding of ligands to their receptors, in this case, the interaction of corticorelin ovine and its analogs with corticotropin-releasing factor (CRF) receptors. nih.govresearchgate.net

One of the primary applications of in silico modeling is the prediction of protein binding. The three-dimensional structures of CRF receptors, such as CRF1 and CRF2, can be modeled based on the crystal structures of related G protein-coupled receptors (GPCRs). diva-portal.orgresearchgate.net These models serve as a template for docking studies, where computational algorithms predict the most likely binding pose and affinity of a ligand, like corticorelin ovine, within the receptor's binding pocket. diva-portal.org For instance, molecular dynamics simulations and protein-protein docking have been used to model the interaction between CRF-binding protein (CRF-BP) and CRF receptors, providing insights into how this protein might modulate CRF signaling. researchgate.net

Virtual screening is a powerful in silico technique that involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific target receptor. nih.govresearchgate.net Ligand-based virtual screening approaches, for example, use the known structure of an active ligand like a CRF1 receptor antagonist to search for other molecules with similar shapes or electrostatic properties. nih.govresearchgate.net This method has been successfully applied to the CRF1 receptor to identify novel antagonists with different chemical scaffolds. nih.gov Such studies compare various computational methods, like 3D shape Tanimoto, combo-score, and electrostatic methods, to determine which are most effective at identifying active compounds. nih.gov

These in silico approaches are not only used to discover new drug candidates but also to understand the structure-activity relationships of existing ligands. By modeling the binding of corticorelin ovine and its analogs to CRF receptors, researchers can predict how specific amino acid changes in the peptide sequence might affect binding affinity and receptor activation. This information is invaluable for the rational design of new peptides with improved therapeutic properties. researchgate.net While in silico methods are powerful for generating hypotheses and prioritizing compounds for experimental testing, their predictions must ultimately be validated through in vitro and in vivo experiments.

Interactive Table: In Silico and Binding Study Data for Corticorelin and Related Compounds

Compound/SystemMethodKey FindingImplicationReference
CRF1 ReceptorLigand-based virtual screening3D methods (Shape Tanimoto, combo-score) performed best at identifying active antagonists. nih.govDemonstrates the utility of shape-based virtual screening for finding new CRF1 receptor ligands. nih.gov nih.govresearchgate.net
CRF-BP and CRF2 ReceptorMolecular modeling, protein-protein dockingPredicted a higher probability of interaction between CRF-BP and CRF2αR than CRF2βR. researchgate.netProvides a structural framework for understanding the potentiation of CRF2R signaling by CRF-BP. researchgate.net researchgate.net
Ovine CRF and Bovine Anterior Pituitary MembranesRadioligand binding assayBinding was increased by divalent cations (Mg2+, Ca2+) and inhibited by guanyl nucleotides (GTP). nih.govSupports the involvement of G-proteins and the adenylate cyclase system in CRF's mechanism of action. nih.gov nih.gov
CRF1 ReceptorStructure-based virtual screeningReview of methods for discovering GPCR ligands, including for CRF1. diva-portal.orgHighlights the importance of receptor structure in computational drug discovery for targets like the CRF1 receptor. diva-portal.org diva-portal.org

Comparative Studies of Corticotropin Releasing Factor Family Peptides in Research

Structural and Functional Comparisons with Human CRH

Corticorelin ovine, or oCRH, is a 41-amino acid peptide, the sequence of which was first identified in sheep. wikipedia.org While it shares a high degree of homology with human CRH (hCRH), there are notable differences. Human and rat CRH peptides are identical, but they differ from the ovine sequence by seven amino acids. wikipedia.orgwikidoc.orgoup.com This variation in amino acid sequence contributes to conformational differences between the two peptides. nih.gov Studies have shown that in aqueous solutions, hCRH has a greater tendency to form helical structures and associate into larger complexes compared to oCRH. nih.gov

Table 1: Structural and Functional Comparison of Corticorelin Ovine (oCRH) and Human CRH (hCRH)

FeatureCorticorelin Ovine (oCRH)Human CRH (hCRH)
Amino Acid Length 4141
Sequence Difference Differs by 7 amino acids from hCRH wikipedia.orgwikidoc.orgoup.comIdentical to rat CRH wikipedia.orgwikidoc.orgoup.com
Conformation Less helical structure in aqueous solution nih.govHigher tendency for helical formation and association nih.gov
Primary Function Potent stimulator of ACTH and cortisol release wikidoc.orgpatsnap.comPotent stimulator of ACTH and cortisol release wikipedia.orgwikidoc.org
Potency Equipotent to hCRH medscape.comStandard for potency comparison
Duration of Action More prolonged than hCRH medscape.comShorter duration compared to oCRH

Comparative Analysis with Urocortins (Ucn1, Ucn2, Ucn3) and Other CRH Ligands

The corticotropin-releasing hormone family is comprised of several related peptides, including the three urocortins: Urocortin 1 (Ucn1), Urocortin 2 (Ucn2), and Urocortin 3 (Ucn3). nih.govnih.gov These peptides, along with CRH, exhibit varying affinities for the two main CRH receptor subtypes, CRHR1 and CRHR2.

Ucn1, a 40-amino-acid peptide, is structurally related to CRH and binds with high affinity to both CRHR1 and CRHR2. oup.commdpi.com In contrast, Ucn2 and Ucn3 are highly selective agonists for CRHR2. wisc.edujpp.krakow.plnih.gov This selectivity is a key differentiator among the CRH family ligands. While CRH preferentially binds to CRHR1, it has a lower affinity for CRHR2. nih.gov

Structurally, the urocortins share a helix-loop-helix motif. jpp.krakow.placs.org Ucn1 has an almost continuous alpha-helix, while Ucn2 and Ucn3 have a more defined helix-loop-helix structure, which is thought to be critical for their receptor interactions. jpp.krakow.pl These structural nuances likely contribute to their differing receptor selectivities and biological functions. The diverse roles of urocortins include regulation of the cardiovascular, gastrointestinal, and immune systems, often mediated through CRHR2. jpp.krakow.pl

Table 2: Comparative Analysis of CRH Family Peptides

PeptidePrimary Receptor(s)Key Structural FeaturePrimary Role
Corticorelin (CRH) CRHR1 (high affinity), CRHR2 (lower affinity) nih.gov41-amino acid peptide wikipedia.orgStimulation of ACTH release, stress response wikipedia.orgwikidoc.org
Urocortin 1 (Ucn1) CRHR1 and CRHR2 (high affinity) oup.commdpi.com40-amino acid peptide, continuous alpha-helix mdpi.comjpp.krakow.plStress response, cardiovascular regulation oup.comjpp.krakow.pl
Urocortin 2 (Ucn2) CRHR2 (selective) wisc.edujpp.krakow.plnih.govHelix-loop-helix structure jpp.krakow.plAppetite suppression, cardiovascular effects oup.comjpp.krakow.pl
Urocortin 3 (Ucn3) CRHR2 (selective) wisc.edujpp.krakow.plnih.govHelix-loop-helix structure jpp.krakow.plStress response, cardiovascular regulation jpp.krakow.pl

Receptor Selectivity and Signaling Pathway Differences among CRH Family Peptides

The biological actions of the CRH family of peptides are mediated through two main G-protein-coupled receptors, CRHR1 and CRHR2. nih.govresearchgate.net These receptors are approximately 70% identical at the amino acid level but have significant divergence in their N-terminal extracellular domain, which contributes to their distinct pharmacological properties and ligand selectivity. nih.gov

CRHR1 has a high affinity for both CRH and Ucn1. nih.gov In contrast, CRHR2 exhibits a clear preference for the urocortins, particularly Ucn2 and Ucn3, which are selective agonists for this receptor. jpp.krakow.plnih.gov Mammalian CRH binds only weakly to CRHR2.

Upon ligand binding, both CRHR1 and CRHR2 primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net This cAMP/PKA pathway is central to many of the physiological functions of the CRH system, including the stimulation of pro-opiomelanocortin (POMC) release from the pituitary. nih.gov However, the signaling is not limited to this pathway. CRH receptors can also couple to other G-proteins, such as Gq and Gi, and activate alternative signaling cascades, including the MAPK and intracellular calcium/PKC pathways, in a tissue-specific and agonist-dependent manner. nih.gov For instance, in some neuronal cells, both CRH and urocortin can activate the MAPK cascade. This ability to engage multiple signaling pathways contributes to the diverse and complex biological roles of the CRH peptide family. nih.gov

Table 3: Receptor Selectivity and Signaling of CRH Family Peptides

LigandReceptor SelectivityPrimary Signaling Pathway
Corticorelin (CRH) CRHR1 > CRHR2 nih.govbioscientifica.comGs-cAMP/PKA nih.gov
Urocortin 1 (Ucn1) CRHR1 ≈ CRHR2 wisc.eduGs-cAMP/PKA, can also activate MAPK nih.gov
Urocortin 2 (Ucn2) CRHR2 selective wisc.edujpp.krakow.plnih.govGs-cAMP/PKA nih.gov
Urocortin 3 (Ucn3) CRHR2 selective wisc.edujpp.krakow.plnih.govGs-cAMP/PKA uniprot.org

Future Directions and Emerging Research Avenues for Corticorelin Ovine

Elucidation of Novel Molecular Interactions and Binding Partners

While the principal binding targets of corticorelin ovine are the corticotropin-releasing hormone receptors 1 and 2 (CRHR1 and CRHR2), emerging research is beginning to uncover a more complex network of molecular interactions. Current time information in Larimer County, US.bioscientifica.com These investigations are crucial for understanding the full spectrum of its biological activities.

A significant area of research involves the corticotropin-releasing hormone-binding protein (CRH-BP), a secreted glycoprotein (B1211001) that modulates CRH activity by binding it with high affinity. tandfonline.com Notably, ovine CRH (corticorelin) exhibits a substantially lower affinity for human CRH-BP compared to human CRH. nih.gov This difference in binding affinity is a key molecular distinction that influences its bioavailability and potency, providing a unique tool to probe the specific roles of CRH-BP in regulating the HPA axis. tandfonline.comnih.gov

Recent in silico studies have proposed novel binding partners for corticorelin ovine. A virtual screening of thousands of small molecules identified corticorelin ovine triflutate as a potential binder to the substrate-binding domain (SBD) of GRP78 (78-kDa glucose-regulated protein). researchgate.net GRP78 is a key cellular stress-response protein, and this potential interaction suggests a previously unknown role for corticorelin in cellular stress pathways, independent of the HPA axis. researchgate.net Further research is also exploring the synthesis of CRH in peripheral tissues, such as T lymphocytes and the placenta, indicating potential immunomodulatory and developmental roles that are yet to be fully characterized. bioscientifica.com

Table 1: Known and Potential Molecular Interactions of Corticorelin Ovine

Interacting Molecule Interaction Type Significance/Research Avenue
CRHR1 Primary Receptor Binding Mediates primary HPA axis activation, stress response, and anxiety-related behaviors. bioscientifica.commdpi.com
CRHR2 Primary Receptor Binding Modulates HPA axis recovery, feeding suppression, and cardiovascular responses. bioscientifica.comoup.comoup.com
CRH-BP Low-Affinity Binding Lower affinity compared to human CRH allows for studies differentiating receptor activation from sequestration by CRH-BP. tandfonline.comnih.gov

| GRP78 | Potential Binding Partner (in silico) | Suggests a novel role in cellular stress pathways, independent of the HPA axis. researchgate.net |

Exploration in Genetically Modified Animal Models (e.g., CRH-R Knockouts)

The development of genetically modified animal models has been instrumental in dissecting the complex CRH system. oup.com These models, particularly those with targeted deletions (knockouts) of CRH receptors, are invaluable for understanding the specific pathways through which corticorelin ovine exerts its effects.

CRHR1 Knockout (KO) Mice: These mice exhibit a severely impaired stress response, with very low plasma corticosterone (B1669441) levels and reduced anxiety-like behavior. jax.orgmdpi.com The fact that pups from homozygous crosses often die shortly after birth due to lung dysplasia highlights the receptor's critical role in development, a process dependent on glucocorticoids. jax.orgmdpi.com Using corticorelin in these models helps to confirm that its primary anxiogenic and HPA-activating effects are mediated through CRHR1. researchgate.netmdpi.com

CRHR2 Knockout (KO) Mice: The phenotype of CRHR2 KO mice points to a more modulatory role for this receptor. Male mice lacking CRHR2 can exhibit enhanced anxiety, suggesting an anxiolytic (anxiety-reducing) function for this receptor pathway. jax.org Studies in these animals help parse the distinct, sometimes opposing, roles of the two receptor subtypes in response to CRH-family peptides. mdpi.comoup.com

CRH and Double-Receptor KO Mice: Mice with a knockout of the CRH gene itself show profound glucocorticoid deficiency and adrenal gland atrophy. mdpi.commdpi.com Similarly, mice lacking both CRHR1 and CRHR2 display an endocrine phenotype dominated by the loss of CRHR1, confirming that CRHR2 cannot compensate for the absence of CRHR1 in activating the primary HPA axis response. mdpi.comoup.com These models are crucial for identifying the functions of other CRH-like ligands (e.g., urocortins) that may act through these receptors. mdpi.com

By administering corticorelin ovine to these various knockout models, researchers can precisely map the physiological and behavioral consequences of activating specific components of the CRH system.

Application in Integrative Physiology and Systems Biology Approaches

The study of corticorelin ovine is inherently an exercise in integrative physiology, as its primary target, the HPA axis, is a master regulator that connects the central nervous, endocrine, and immune systems to maintain homeostasis. frontiersin.orgnih.gov Future research is poised to leverage systems biology approaches to build a more holistic understanding of corticorelin's influence.

The HPA axis orchestrates the body's response to stress, influencing everything from metabolism and immune function to mood and cognition. frontiersin.orgnih.govnih.gov By using corticorelin ovine as a precise stimulus, researchers can trace the downstream effects across multiple organ systems. For example, studies have demonstrated that CRH receptors are expressed in human adipose tissue, with CRHR2 being the predominant type. oup.com This suggests a bidirectional communication pathway between the hypothalamus and fat tissue, implicating the CRH system in energy balance and weight regulation—a key area for integrative research. oup.com

Furthermore, the HPA axis is a critical component of the "Microbiota-Gut-Brain axis," a complex communication network that links intestinal microbes with brain function. researchgate.net Investigating how a corticorelin-induced stress response impacts gut microbiota composition and, conversely, how gut dysbiosis alters the HPA response to corticorelin, represents a significant frontier in systems biology. researchgate.netnih.gov This approach moves beyond single-pathway analysis to a model where corticorelin is a tool to probe the interconnectedness of the body's major regulatory systems. nih.gov

Potential for Design of Advanced Research Tools based on Corticorelin Ovine Structure

The well-defined 41-amino acid structure of corticorelin ovine serves as an excellent scaffold for the rational design of novel chemical tools for research. uniprot.orgnih.gov The ability to synthetically modify peptides opens up possibilities for creating advanced probes to investigate the CRH system with greater precision. drugbank.combeilstein-journals.org

Structural studies of CRH receptors have already provided a molecular template for designing potent and selective CRFR1 antagonists for therapeutic applications. frontiersin.org This same principle can be applied to develop research-specific tools. For instance, by modifying the corticorelin ovine sequence, it is possible to create:

Fluorescently Labeled Ligands: Attaching a fluorophore to the corticorelin peptide would allow for direct visualization of receptor distribution in tissues and real-time tracking of receptor trafficking and internalization in living cells. beilstein-journals.org

Biotinylated Probes: Adding a biotin (B1667282) tag to corticorelin ovine would facilitate the isolation and identification of its binding partners (receptors and other associated proteins) from cell or tissue lysates, helping to confirm novel interactions like the one proposed with GRP78.

Radiolabeled Analogs: Synthesizing corticorelin ovine with radioactive isotopes remains a powerful method for quantitative receptor mapping in the brain and peripheral tissues through autoradiography and for use in binding assays.

Photoaffinity Labels: Incorporating a photoreactive group into the peptide sequence would enable the creation of covalent bonds between corticorelin and its receptor upon exposure to UV light. This technique is invaluable for irreversibly tagging receptors to study their structure and function.

These next-generation tools, all derived from the fundamental structure of corticorelin ovine, will be essential for exploring the nuanced roles of the CRH system in health and disease.

Table 2: Compound Names Mentioned

Compound Name
Corticorelin Ovine
This compound
Adrenocorticotropic Hormone (ACTH)
Corticosterone
Urocortin
Arginine Vasopressin

Q & A

Q. What guidelines should be followed when reporting corticorelin ovine’s effects in mixed-methods studies?

  • Methodological Answer: For qualitative data (e.g., patient-reported symptoms), use thematic analysis with intercoder reliability checks. Triangulate findings with quantitative ACTH measurements. Adhere to SRQR or COREQ standards to ensure transparency in methodology and researcher reflexivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.